Cas no 53723-18-5 (5-Octyn-3-ol)
5-Octyn-3-ol Chemical and Physical Properties
Names and Identifiers
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- 5-Octyn-3-ol
- oct-5-yn-3-ol
- (+/-)-5-octyn-3-ol
- Oct-5-in-3-ol
- MFCD00041595
- EN300-7206829
- 53723-18-5
- SCHEMBL4530905
- GGXQZVKQXYOPTF-UHFFFAOYSA-N
- FT-0620735
- AKOS015969251
- DTXSID10968480
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- MDL: MFCD00041595
- Inchi: 1S/C8H14O/c1-3-5-6-7-8(9)4-2/h8-9H,3-4,7H2,1-2H3
- InChI Key: GGXQZVKQXYOPTF-UHFFFAOYSA-N
- SMILES: OC(CC#CCC)CC
- BRN: 1921866
Computed Properties
- Exact Mass: 126.10400
- Monoisotopic Mass: 126.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Color/Form: liquid
- Density: 0.8537 (estimate)
- Melting Point: -39°C (estimate)
- Boiling Point: 74-75°C 12mm
- Flash Point: 74-75°C/12mm
- Refractive Index: 1.4550
- PSA: 20.23000
- LogP: 1.56080
- Solubility: Not determined
5-Octyn-3-ol Customs Data
- HS CODE:2905290000
- Customs Data:
China Customs Code:
2905290000Overview:
2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
5-Octyn-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB179377-250 mg |
5-Octyn-3-ol; . |
53723-18-5 | 250 mg |
€817.00 | 2023-07-20 | ||
| abcr | AB179377-1 g |
5-Octyn-3-ol; . |
53723-18-5 | 1 g |
€1,580.50 | 2023-07-20 | ||
| Enamine | EN300-7206829-0.05g |
oct-5-yn-3-ol |
53723-18-5 | 95% | 0.05g |
$245.0 | 2023-05-30 | |
| Enamine | EN300-7206829-0.1g |
oct-5-yn-3-ol |
53723-18-5 | 95% | 0.1g |
$366.0 | 2023-05-30 | |
| Enamine | EN300-7206829-0.25g |
oct-5-yn-3-ol |
53723-18-5 | 95% | 0.25g |
$524.0 | 2023-05-30 | |
| Enamine | EN300-7206829-0.5g |
oct-5-yn-3-ol |
53723-18-5 | 95% | 0.5g |
$824.0 | 2023-05-30 | |
| Enamine | EN300-7206829-1.0g |
oct-5-yn-3-ol |
53723-18-5 | 95% | 1g |
$1057.0 | 2023-05-30 | |
| Enamine | EN300-7206829-2.5g |
oct-5-yn-3-ol |
53723-18-5 | 95% | 2.5g |
$2071.0 | 2023-05-30 | |
| Enamine | EN300-7206829-5.0g |
oct-5-yn-3-ol |
53723-18-5 | 95% | 5g |
$3065.0 | 2023-05-30 | |
| Enamine | EN300-7206829-10.0g |
oct-5-yn-3-ol |
53723-18-5 | 95% | 10g |
$4545.0 | 2023-05-30 |
5-Octyn-3-ol Suppliers
5-Octyn-3-ol Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 5-Octyn-3-ol
Recent Advances in the Study of 5-Octyn-3-ol (CAS: 53723-18-5) and Its Applications in Chemical Biology and Pharmaceutical Research
5-Octyn-3-ol (CAS: 53723-18-5) is a versatile alkyne-containing alcohol that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound serves as a valuable building block in organic synthesis, enabling the development of novel bioactive molecules and drug candidates. Recent studies have explored its utility in click chemistry, bioconjugation, and as a precursor for more complex molecular architectures.
One of the most notable applications of 5-Octyn-3-ol is its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Researchers have leveraged this reaction to create highly specific and stable triazole linkages, which are instrumental in drug discovery and bioconjugation strategies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 5-Octyn-3-ol in the synthesis of triazole-based inhibitors targeting enzyme X, showcasing its potential in developing next-generation therapeutics.
Beyond click chemistry, 5-Octyn-3-ol has also been investigated for its role in the synthesis of bioactive natural product analogs. A recent publication in Organic Letters highlighted its use in the stereoselective construction of polyketide-derived scaffolds, which are prevalent in many clinically relevant antibiotics and anticancer agents. The study reported a novel catalytic system that efficiently incorporates 5-Octyn-3-ol into complex molecular frameworks, opening new avenues for drug development.
In addition to its synthetic utility, 5-Octyn-3-ol has been explored for its biological activity. Preliminary in vitro studies suggest that derivatives of this compound exhibit moderate antimicrobial properties against Gram-positive bacteria. While further research is needed to elucidate the mechanism of action, these findings underscore the compound's potential as a lead structure for antibiotic development.
Despite these promising developments, challenges remain in optimizing the scalability and cost-effectiveness of 5-Octyn-3-ol-based syntheses. Recent advancements in flow chemistry and continuous manufacturing, however, are addressing these limitations, as evidenced by a 2024 report in Chemical Engineering Journal that detailed a scalable process for producing high-purity 5-Octyn-3-ol derivatives.
In conclusion, 5-Octyn-3-ol (CAS: 53723-18-5) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its versatility in click chemistry, natural product synthesis, and potential biological activity make it a valuable tool for drug discovery and development. Future research should focus on expanding its applications, improving synthetic methodologies, and exploring its therapeutic potential in greater depth.